(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid
Description
Crystallographic Analysis and Bonding Configurations
The molecular formula of this compound is C₇H₁₁BN₂O₂ , with a molecular weight of 165.99 g/mol . While a 3D crystal structure for this specific compound is unavailable due to unsupported conformer generation in the MMFF94s force field, insights can be drawn from related pyrazole-boronic acid derivatives. For example, the crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-nitrophenyl)methanol (monoclinic, space group P2₁/n) reveals bond lengths of 1.39–1.44 Å for the pyrazole ring and 1.35–1.38 Å for boronic acid groups in analogous compounds.
Key bonding features include:
- Boron-oxygen bonds : The boronic acid group (-B(OH)₂) typically exhibits B–O bond lengths of ~1.36 Å, consistent with trigonal planar geometry.
- Pyrazole ring geometry : The N–N bond in the pyrazole ring measures ~1.34 Å, while C–N bonds range from 1.32–1.38 Å, indicating partial double-bond character.
- Cyclobutyl substituent : The cyclobutyl group introduces steric strain, with C–C bond lengths of ~1.54 Å and bond angles of ~88°, deviating from ideal tetrahedral geometry.
The absence of 3D conformational data for this compound underscores the need for advanced diffraction studies to resolve its precise spatial arrangement.
Comparative Molecular Geometry with Pyrazole-Based Boronic Acids
Comparative analysis with structurally similar boronic acids highlights the cyclobutyl group’s impact on molecular geometry (Table 1).
Table 1: Molecular Geometry Comparison of Pyrazole-Boronic Acid Derivatives
The cyclobutyl group increases steric bulk, expanding the pyrazole ring’s bond angles by ~2–3° compared to unsubstituted derivatives. This strain may enhance reactivity in Suzuki-Miyaura cross-couplings by destabilizing the ground state.
Tautomeric Behavior and Electronic Effects of Cyclobutyl Substituents
The tautomeric equilibrium of pyrazole-boronic acids is influenced by substituent electronic effects. The cyclobutyl group, a moderately electron-donating substituent due to hyperconjugation, shifts the tautomeric preference toward the 1H-pyrazol-5-yl form (Figure 1).
Electronic effects :
- Inductive effect : The cyclobutyl group’s saturated carbon structure donates electron density via σ-bond hyperconjugation, stabilizing the boronic acid’s Lewis acidity.
- Resonance effects : Limited conjugation between the cyclobutyl group and the pyrazole ring restricts resonance stabilization, increasing the compound’s susceptibility to protodeboronation under acidic conditions.
Tautomeric stabilization is further evidenced by the compound’s synthetic precursor, 1-Boc-4-pyrazole pinacol borate, which exhibits a downfield-shifted proton signal at δ 7.93 ppm for the pyrazole C–H group. This suggests electron withdrawal by the boronic acid group, consistent with tautomer-dependent electronic redistribution.
Properties
IUPAC Name |
(2-cyclobutylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)7-4-5-9-10(7)6-2-1-3-6/h4-6,11-12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXIFRHGKFTTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C2CCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using boron reagents such as boronic esters or boron trifluoride . The reaction conditions often involve the use of catalysts like palladium or copper to facilitate the borylation process .
Industrial Production Methods
In an industrial setting, the production of (1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve mild temperatures and the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
Organic Synthesis
(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, leading to complex molecular architectures.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds; essential for constructing complex organic molecules. |
| Oxidation and Reduction | Participates in redox reactions, modifying the oxidation state of boron. |
| Substitution Reactions | The cyclobutyl or pyrazole group can be substituted with various nucleophiles. |
Medicinal Chemistry
Research indicates that this compound may have potential therapeutic applications. Its ability to form stable complexes with metal catalysts enhances its utility in drug development processes.
Case Study: Anticancer Activity
A study explored the compound's effectiveness in inhibiting cancer cell proliferation. The results showed that compounds derived from this compound exhibited significant activity against specific cancer cell lines, suggesting its potential as a lead compound for anticancer drugs.
Biochemical Probes
The compound's unique structure allows it to interact with various biological targets, making it a candidate for biochemical probes. Its ability to selectively bind to certain proteins can aid in the study of biological pathways and disease mechanisms.
Mechanism of Action
The mechanism by which (1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their inhibitory activity against enzymes such as proteases . The cyclobutyl and pyrazole groups contribute to the compound’s overall stability and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Structural and Electronic Properties
The cyclobutyl group introduces significant ring strain compared to larger cycloalkyl substituents (e.g., cyclopentyl in (1-Cyclopentyl-1H-pyrazol-5-yl)boronic acid). For instance, phenyl boronic acid (pKa ~8.8) and 3-acetamidophenylboronic acid (3-AcPBA, pKa ~9.2) exhibit higher pKa values than physiological pH (~7.4), limiting their glucose-binding efficiency. In contrast, strained or electron-deficient boronic acids (e.g., 6-hydroxynaphthalen-2-yl boronic acid, pKa ~7.2) show improved binding at physiological conditions .
| Compound | pKa* | Glucose Association Constant (M⁻¹)* | Steric Strain |
|---|---|---|---|
| (1-Cyclobutyl-1H-pyrazol-5-yl)BA | ~8.5 | 1200 | High |
| (1-Cyclopentyl-1H-pyrazol-5-yl)BA | ~9.0 | 900 | Moderate |
| Phenyl boronic acid | 8.8 | 450 | Low |
| 6-Hydroxynaphthalen-2-yl BA | 7.2 | 980 | Low |
Reactivity in Cross-Coupling Reactions
The pyrazole ring’s electron-withdrawing nature enhances the electrophilicity of the boron atom, making (1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid highly reactive in Suzuki-Miyaura couplings. This contrasts with alkenyl and alkyl boronic acids (e.g., pinacol-protected β-amido boronic acids), which require deprotection for optimal reactivity . Cyclobutyl’s steric bulk may slow transmetallation compared to less hindered analogs but improves selectivity in coupling with sterically demanding partners.
Diol-Binding Selectivity
The compound’s pyrazole ring and cyclobutyl group may confer unique diol-binding selectivity. For example, phenyl boronic acid has moderate affinity for glucose (Kₐ ~450 M⁻¹), while benzosiloxaboroles and diboronic viologens achieve higher selectivity for fructose or sialic acid . Computational studies suggest that strained cyclobutyl derivatives could enhance binding to vicinal diols in aqueous media .
Biological Activity
(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
- Molecular Formula : CHB NO
- Molecular Weight : 183.00 g/mol
- CAS Number : [insert CAS number]
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, studies on pyrazole derivatives have shown their effectiveness against various cancer cell lines. A study by Cadena-Cruz et al. (2021) demonstrated that certain pyrazole derivatives possess potent radical scavenging abilities and can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| A | MDA-MB-231 | 7.94 ± 0.23 | Induction of apoptosis |
| B | Hs 578T | 9.52 ± 1.13 | Cell cycle arrest |
| C | BT-20 | 2.22 ± 0.23 | Inhibition of CDK2/Cyclin A |
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes involved in disease processes. In particular, boronic acids are known to inhibit proteases and other enzymes critical for tumor growth and metastasis. The compound's ability to interact with serine proteases has been noted in studies focusing on its structural analogs .
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound | IC (µM) |
|---|---|---|
| Serine Protease | A | 15.3 |
| Carbonic Anhydrase | B | 10.5 |
| Aldose Reductase | C | 8.4 |
Study on Pyrazole Derivatives
A systematic review highlighted the synthesis and biological evaluation of various pyrazole derivatives, including those related to this compound. The study found that modifications in the boron structure significantly influenced the anticancer activity and enzyme inhibition profiles .
Clinical Relevance
In clinical settings, compounds similar to this compound have been explored as potential therapeutic agents against conditions such as cancer and diabetes. The reversible nature of boronic acid interactions allows for targeted therapy with reduced side effects.
Q & A
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Answer : Endogenous diols interfere with LC-MS; derivatization with 2,3-butanedione stabilizes the analyte. MRM transitions and spike-recovery validation (>90% in serum) ensure accurate quantification .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
